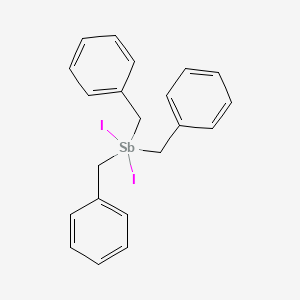
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves several steps. One common method includes the reaction of bis(2-(2-aminobenzoylamino)ethyl)disulfane with appropriate reagents to form the desired compound . The reaction conditions typically involve controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve scaling up these reactions and optimizing conditions for higher yields and purity.
化学反应分析
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can yield thiol derivatives .
科学研究应用
This compound has been extensively studied for its immunomodulating and immunorestorative activities . It has shown potential in enhancing immune responses and restoring immune function in various experimental models. In addition to its immunological applications, 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- has been investigated for its potential use in drug development, particularly in designing new therapeutic agents targeting immune-related disorders . Its unique chemical structure also makes it a valuable tool in chemical and biological research.
作用机制
The mechanism of action of 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- involves its interaction with specific molecular targets and pathways . It is believed to exert its effects by modulating the activity of methyltransferases and other enzymes involved in immune responses. The compound undergoes metabolic transformations, including methylation and oxidation, leading to the formation of active metabolites that contribute to its immunomodulatory effects .
相似化合物的比较
2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- can be compared with other similar compounds, such as 6-Bromo-3-(2-mercaptoethyl)quinazoline-2,4(1H,3H)-dione . While both compounds share a similar core structure, the presence of different substituents can significantly impact their chemical properties and biological activities. The unique combination of functional groups in 2,4(1H,3H)-Quinazolinedione, 3-(2-mercaptoethyl)-1-methyl- contributes to its distinct immunomodulatory effects, setting it apart from other related compounds .
属性
CAS 编号 |
138779-48-3 |
|---|---|
分子式 |
C11H12N2O2S |
分子量 |
236.29 g/mol |
IUPAC 名称 |
1-methyl-3-(2-sulfanylethyl)quinazoline-2,4-dione |
InChI |
InChI=1S/C11H12N2O2S/c1-12-9-5-3-2-4-8(9)10(14)13(6-7-16)11(12)15/h2-5,16H,6-7H2,1H3 |
InChI 键 |
XJDNOTFLEFYTNL-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCS |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268983.png)
![Benzoic acid, 3-[2-(bromomethyl)-4-methoxyphenoxy]-, methyl ester](/img/structure/B14268990.png)



![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)





![Methyl 3-[(3-methoxy-3-oxopropyl)sulfanyl]-2-methylpropanoate](/img/structure/B14269053.png)
